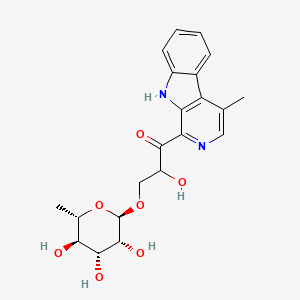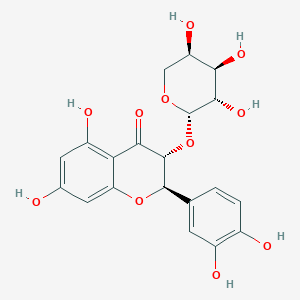
(+)-taxifolin 3-O-beta-D-arabinopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-taxifolin 3-O-beta-D-arabinopyranoside is a flavanone glycoside that is (+)-taxifolin substituted by a beta-D-arabinopyranosyl residue at position 3. It has a role as a metabolite. It is a beta-D-arabinopyranoside, a member of 3'-hydroxyflavanones, a flavanone glycoside, a monosaccharide derivative, a tetrahydroxyflavanone and a member of 4'-hydroxyflavanones. It derives from a beta-D-arabinopyranose and a (+)-taxifolin.
Aplicaciones Científicas De Investigación
Biological Activities and Molecular Mechanisms
(+)-Taxifolin 3-O-beta-D-arabinopyranoside, commonly known as taxifolin or dihydroquercetin, is a flavonoid found in onions, milk thistle, French maritime pine bark, and Douglas fir bark. It is recognized for its health-promoting effects, particularly its anti-inflammatory, anti-tumor, antimicrobial, antioxidant, cardiovascular, and hepatoprotective activities. The anti-cancer properties of taxifolin have been notably pronounced, demonstrated through various in vitro and in vivo models. Although promising, further research into the pharmacokinetics, molecular mechanisms, and safety profile is suggested for its development as a drug for human use (Sunil & Xu, 2019).
Pharmacological Characteristics and Anti-Cancer Potential
Taxifolin's wide range of health benefits has made it an intriguing compound for researchers, especially its potential as an anti-cancer agent. As a powerful antioxidant, taxifolin has displayed significant inhibitory activity against inflammation, malignancies, microbial infections, oxidative stress, cardiovascular diseases, and liver diseases. Its anti-cancer activity is particularly remarkable, showing little or no side effects on normal healthy cells. However, further investigations on its pharmacokinetic profile, detailed molecular mechanisms, and safety criteria are essential for its potential development into a therapeutic agent for humans (Das et al., 2021).
Non-Taxifolin Derived Flavonolignans
Although taxifolin is widely studied, there's a growing interest in "non-taxifolin" derived flavonolignans. These compounds, derived from other flavonoids like apigenin, luteolin, and naringenin, have demonstrated significant biological activities, often stronger than taxifolin-derived flavonolignans like silybin. These activities include anti-hepatotoxic, antioxidant, anti-inflammatory, anti-proliferative, anti-cancer, and vasorelaxing effects. The detailed study of these non-taxifolin derived flavonolignans could provide new insights into biomimetic synthesis, leading to compounds with greater activity and identifying new lead structures for biomedical research (Chambers et al., 2015).
Propiedades
Nombre del producto |
(+)-taxifolin 3-O-beta-D-arabinopyranoside |
|---|---|
Fórmula molecular |
C20H20O11 |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17-26,28H,6H2/t12-,15-,17+,18-,19+,20+/m1/s1 |
Clave InChI |
UKSPRKDZNYSFRL-DLFMYMFESA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



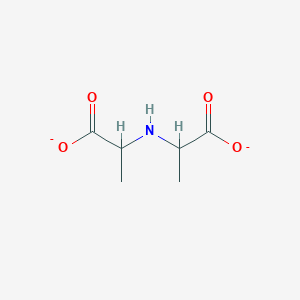
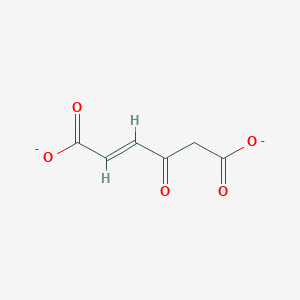
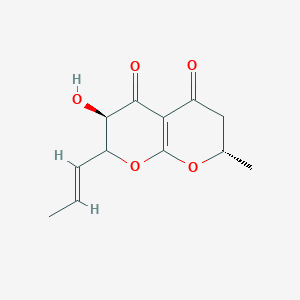
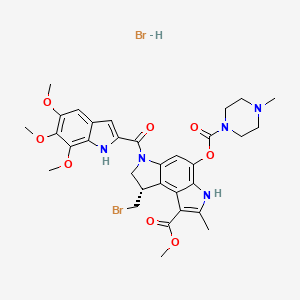

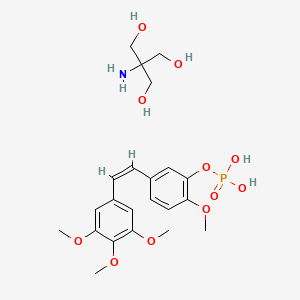
![5,7-dihydroxy-1-methoxycarbonyl-6-oxo-6H-anthra[1,9-bc]thiophene](/img/structure/B1247344.png)

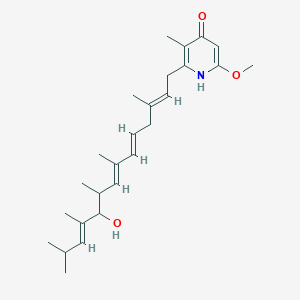

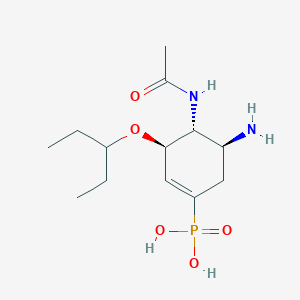

![(2E,4E,6E)-3-Methyl-6-fluoro-7-[(1-isopropyl-1,2,3,4-tetrahydroquinoline)-6-yl]-2,4,6-nonatrienoic acid](/img/structure/B1247351.png)
